Molybdenum trioxide

Description

Significance of Molybdenum Trioxide as a Transition Metal Oxide in Contemporary Research

This compound stands out as a crucial transition metal oxide due to its unique structural and electronic characteristics. isca.me It is an n-type semiconductor with a wide band gap, a property that can be tuned, making it highly valuable in various technological applications. lidsen.comijaent.org The material's layered orthorhombic α-MoO₃ structure is of particular interest, as it allows for intercalation, the insertion of ions between its layers, which is fundamental to its use in energy storage. isca.meresearchgate.net

The significance of MoO₃ is further amplified by its multiple oxidation states and the ability to form non-stoichiometric compounds (MoO₃₋ₓ) with oxygen vacancies. mdpi.com These vacancies enhance charge carrier mobility, a key factor in its sensing and catalytic capabilities. mdpi.com Research has shown that the properties of MoO₃ can be further tailored by controlling its morphology at the nanoscale, leading to the development of nanorods, nanotubes, and nanosheets with enhanced performance characteristics. mdpi.comtransparencymarketresearch.com

Overview of this compound's Role in Emerging Technologies

The distinct properties of this compound have positioned it as a critical material in several burgeoning technological fields. Its applications are diverse, ranging from energy solutions to advanced electronics and environmental remediation.

Energy Storage and Conversion:

In the realm of energy storage, MoO₃ is a promising material for next-generation batteries and supercapacitors. lidsen.com Its high theoretical capacity makes it an attractive candidate for anodes in lithium-ion batteries. mdpi.com Furthermore, its potential use extends to sodium-ion and aqueous zinc-ion batteries, offering a possible alternative to lithium-based systems. sciengine.comresearchgate.net MoO₃'s layered structure facilitates the reversible insertion and extraction of ions, a fundamental process for rechargeable batteries. researchgate.net In supercapacitors, MoO₃ nanostructures have demonstrated high specific capacitance and excellent cycling stability. transparencymarketresearch.comrsc.org

The compound also plays a role in energy conversion. It is being explored as a catalyst for hydrogen evolution in fuel cells and for water splitting to produce hydrogen, a clean energy carrier. chemiis.comnih.gov Additionally, its electronic properties make it suitable for use as a hole transport layer in organic solar cells and perovskite solar cells. lidsen.comwikipedia.org

Electronics and Optoelectronics:

This compound's semiconducting and transparent nature makes it valuable in the electronics and optoelectronics industries. lidsen.com It is used in thin-film transistors, displays, and as a component in organic light-emitting diodes (OLEDs). lidsen.comavantama.com The material exhibits electrochromic and photochromic properties, meaning its color can be changed by applying an electric field or exposing it to light, which is useful for smart windows and displays. isca.melidsen.com Recent research has even explored its potential in creating light-bending devices, hinting at future applications in advanced optics. innovationnewsnetwork.com

Catalysis:

The catalytic activity of MoO₃ is one of its most significant attributes. It is widely used in various industrial chemical processes, including the selective oxidation of hydrocarbons and the hydrodesulfurization of petroleum products. chemiis.com As a catalyst, it is essential in the production of acrylonitrile, a key component in plastics and synthetic fibers. chemiis.comwikipedia.org Its nanostructured forms are being investigated for their enhanced catalytic performance in environmental applications, such as the reduction of harmful emissions like nitrogen oxides (NOx). transparencymarketresearch.comnih.gov

Sensors:

The high surface-to-volume ratio of MoO₃ nanostructures makes them highly effective in gas sensing applications. ijaent.org These sensors can detect a variety of gases, including ammonia (B1221849), hydrogen, carbon monoxide, and nitrogen dioxide, with high sensitivity and selectivity. ijaent.orgmdpi.comsamaterials.com The sensing mechanism relies on the change in the material's electrical conductivity upon interaction with gas molecules. mdpi.com Researchers are continuously working on improving the performance of MoO₃-based gas sensors by creating novel nanostructures and composites. rsc.orgacs.org

Table 1: Key Properties and Applications of this compound

| Property | Description | Emerging Applications |

|---|---|---|

| Crystal Structure | Primarily orthorhombic (α-MoO₃), with a layered structure. isca.mesamaterials.com | Intercalation host for batteries, supercapacitors. researchgate.netrsc.org |

| Electronic Properties | n-type semiconductor with a tunable wide band gap (approx. 2.8-3.2 eV). lidsen.comlidsen.com | Hole transport layers in solar cells, thin-film transistors, OLEDs. lidsen.comwikipedia.orgavantama.com |

| Optical Properties | Exhibits electrochromic, photochromic, and thermochromic behaviors. isca.melidsen.com | Smart windows, optical displays, light-bending devices. isca.melidsen.cominnovationnewsnetwork.com |

| Catalytic Activity | Effective catalyst for oxidation and hydrodesulfurization reactions. chemiis.com | Environmental catalysis (NOx reduction), hydrogen evolution. transparencymarketresearch.comnih.gov |

| Sensing Capabilities | High sensitivity to various gases due to changes in electrical conductivity. ijaent.orgmdpi.com | Ultrasensitive gas sensors for environmental monitoring and industrial safety. rsc.orgacs.org |

| Energy Storage | High theoretical capacity for ion storage. mdpi.com | Anodes for Li-ion, Na-ion, and Zn-ion batteries; supercapacitors. mdpi.comsciengine.comresearchgate.net |

Table 2: Research Findings on this compound in Emerging Technologies

| Technology Area | Research Finding |

|---|---|

| Energy Storage | MoO₃ nanorods used as electrodes in supercapacitors retained 82.4% capacitance after 1,000 cycles. transparencymarketresearch.com |

| MoO₃/Activated Carbon and MoO₃/Graphite devices for sodium-ion storage achieved energy densities of 31.6 Wh/kg and 53 Wh/kg, respectively. sciengine.com | |

| α-MoO₃ has a high theoretical lithium storage specific capacity of 279 mAh/g as a cathode material. researchgate.net | |

| As an anode material for lithium-ion batteries, MoO₃ has a high theoretical capacity of 1117 mAhg⁻¹. mdpi.com | |

| Electronics | The band gap of MoO₃ nanoparticles can be varied, with a reported range of 2.8 – 6.6eV, making it suitable for optoelectronic components. avantama.com |

| Sprayed α-MoO₃ thin films exhibited a specific capacitance of 1249.2 F g⁻¹ in supercapacitor applications. rsc.org | |

| Sensors | MoO₃ nanoribbon-based sensor detected ammonia concentrations as low as 50 ppb with a response time of 21 seconds. acs.org |

| MoO₃ is sensitive to gases like H₂S, NO₂, H₂, and CO, with detection limits often in the ppm range. mdpi.comresearchgate.net | |

| Catalysis | Nanostructured MoO₃ is effective for the photocatalytic degradation of organic pollutants and selective catalytic reduction of NOx. transparencymarketresearch.comnih.gov |

Properties

IUPAC Name |

trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBWVOAYFWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

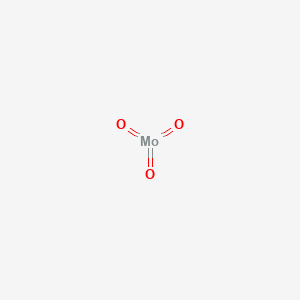

O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020899 | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |

CAS No. |

1313-27-5, 11098-99-0 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1463 °F (NTP, 1992), 795 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Crystalline Phases and Crystallographic Investigations of Molybdenum Trioxide

Structural Allotropes of Molybdenum Trioxide

The different structural allotropes of MoO₃ arise from the varied connectivity of the MoO₆ octahedra, leading to structures with different dimensionalities and properties.

Orthorhombic α-MoO₃ Phase: Thermodynamically Stable Structure

The thermodynamically stable and most common form of this compound is the α-MoO₃ phase, which has a distinctive layered orthorhombic crystal structure. beilstein-journals.orgresearchgate.net This structure consists of bilayers of distorted MoO₆ octahedra. researchgate.net2dsemiconductors.com These layers are formed by MoO₆ octahedra sharing edges and corners along the crystallographic c and a axes, respectively. beilstein-journals.org The resulting two-dimensional layers are stacked along the b-axis and are held together by weak van der Waals forces. beilstein-journals.orgbeilstein-journals.org This layered nature allows for the intercalation of ions between the layers. beilstein-journals.org

The MoO₆ octahedra in the α-phase are distorted. beilstein-journals.org They share edges to create zigzag chains along the Current time information in Bangalore, IN. direction, and these chains are linked by sharing corners along the acs.org direction to form the layers. beilstein-journals.org

Table 1: Crystallographic Data for α-MoO₃

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbnm (No. 62) |

Monoclinic β-MoO₃ Phase: Metastable Structure and Octahedra Connectivity

A metastable allotrope of this compound, the β-MoO₃ phase, possesses a monoclinic crystal structure. beilstein-journals.orgresearchgate.net In contrast to the layered α-phase, β-MoO₃ has a three-dimensional framework. mdpi.com The structure of β-MoO₃ is comparable to that of rhenium trioxide (ReO₃) and is formed by corner-sharing MoO₆ octahedra. mdpi.comresearchgate.net This arrangement of regular MoO₆ octahedra sharing only vertices results in a more compact structure than the α-phase. mdpi.comaip.org The β-phase can be synthesized through methods like chemical vapor deposition or sputtering and will transform to the more stable α-phase upon heating. aip.org

Table 2: Crystallographic Data for β-MoO₃

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

Hexagonal h-MoO₃ Phase: Metastable Structure with 1D Channels

Hexagonal this compound (h-MoO₃) is another metastable phase, often synthesized via hydrothermal methods or chemical precipitation. ripublication.comresearchgate.nettandfonline.com Its hexagonal structure is distinguished by the presence of one-dimensional (1D) channels running along the c-axis. beilstein-journals.orgbeilstein-journals.org These channels are formed by chains of corner-sharing MoO₆ octahedra that link to form hexagonal rings. mdpi.combeilstein-journals.org These rings stack to create the open-tunnel structure which can host water molecules and various ions. mdpi.combeilstein-journals.org Due to its metastable nature, h-MoO₃ transforms into the stable α-MoO₃ phase at temperatures around 400-430 °C. nih.govscispace.com

Table 3: Crystallographic Data for h-MoO₃

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

High-Pressure Metastable ε-MoO₃ Phases

Under high-pressure conditions, α-MoO₃ can transform into another metastable phase designated as ε-MoO₃ (also referred to as MoO₃-II). beilstein-journals.orgarxiv.org This phase is also known to have a monoclinic structure. arxiv.org The formation of ε-MoO₃ from α-MoO₃ involves a reconstructive transformation where the layered structure of the alpha phase rearranges into a more compact, three-dimensional network. lidsen.com

Polyhedral Connectivity and Layered Structures in this compound

The structural diversity of this compound is fundamentally due to the versatile ways in which the MoO₆ octahedra can connect.

MoO₆ Octahedra Arrangements and Linkages

The specific arrangement and linkage of the MoO₆ octahedra determine the dimensionality and inherent properties of each MoO₃ allotrope.

α-MoO₃ : In the orthorhombic α-phase, distorted MoO₆ octahedra are linked by sharing both edges and corners to form two-dimensional layers. beilstein-journals.orglidsen.com These layers are then weakly bonded by van der Waals forces, which is characteristic of this thermodynamically stable phase. beilstein-journals.org

β-MoO₃ : The monoclinic β-phase is characterized by MoO₆ octahedra that share only corners, creating a three-dimensional framework structure similar to ReO₃. mdpi.comresearchgate.netunit.no This corner-sharing connectivity leads to a more open, yet three-dimensionally bonded, structure compared to the layered α-phase. aip.org

h-MoO₃ : In the hexagonal h-phase, MoO₆ octahedra are connected via corner-sharing to form chains. beilstein-journals.org These chains then link together, creating large one-dimensional tunnels that are a unique feature of this metastable structure. beilstein-journals.orgbeilstein-journals.org

ε-MoO₃ : The high-pressure ε-phase also consists of a three-dimensional network of MoO₆ octahedra, but in a more densely packed arrangement resulting from the high-pressure synthesis conditions.

This variability in polyhedral connectivity is central to the differing chemical and physical properties observed across the allotropes of this compound.

Table 4: Summary of MoO₆ Octahedra Connectivity in MoO₃ Allotropes

| Phase | Connectivity | Resulting Structure |

|---|---|---|

| α-MoO₃ | Edge and corner sharing | 2D layered structure |

| β-MoO₃ | Corner sharing | 3D framework |

| h-MoO₃ | Corner sharing | 1D channels |

Van der Waals Gaps in α-MoO₃ and Ion Transport Facilitation

The layered structure of α-MoO₃ is characterized by the presence of van der Waals gaps between the stacked octahedral layers. These gaps are a direct consequence of the weak, non-covalent van der Waals forces that bind the layers together. researchgate.net This structural feature is not merely a spatial separation but plays a crucial role in the material's properties, particularly in facilitating ion transport. nih.gov

The ability for ions, such as Li⁺, to move rapidly and reversibly through these interlayer spaces is fundamental to α-MoO₃'s application as an electrode material in energy storage devices like lithium-ion batteries. researchgate.netnih.gov The nanometer-scale channels created by the van der Waals gaps allow for the intercalation and de-intercalation of ions with relative ease. researchgate.netnih.gov This process of inserting ions into the host structure is a key mechanism for charge storage in battery applications. researchgate.net The regulation of the interlayer spacing can, therefore, be used to achieve rapid and selective ion transport. nih.gov

Phase Transformation and Structural Stability Studies

The different polymorphs of MoO₃ exhibit varying degrees of stability, and transitions between these phases can be induced by stimuli such as temperature and pressure.

Thermal Stability and Phase Transition Temperatures (e.g., h-MoO₃ to α-MoO₃)

The metastable phases of this compound transform into the more stable α-phase upon heating. The hexagonal h-MoO₃ phase undergoes a first-order phase transition to the orthorhombic α-MoO₃ phase over a temperature range of 378.5°C to 443.1°C. researchgate.netnih.govnih.gov This transformation involves the release of intercalated water molecules from the hexagonal structure's tunnels, leading to a structural rearrangement into the layered α-phase. nih.govnih.govbeilstein-journals.org

Amorphous MoO₃ films have also been observed to crystallize into metastable β-MoO₃ at around 300°C, which then transforms into the stable α-MoO₃ at higher temperatures, typically above 350°C. researchgate.net In some cases, crystallization from an amorphous state can yield mixed phases of β-MoO₃ and α-MoO₃ before fully converting to the α-phase at temperatures of 350°C or higher. researchgate.netnorthwestern.edu

Table 2: Selected Thermal Phase Transitions of this compound This table is interactive. Click on the headers to sort.

| Initial Phase | Final Phase | Transition Temperature Range (°C) | Notes |

|---|---|---|---|

| h-MoO₃ | α-MoO₃ | 378.5 – 443.1 researchgate.netnih.govnih.gov | First-order transition. researchgate.netnih.gov |

| Amorphous | β-MoO₃ / α-MoO₃ | ~300 researchgate.net | Crystallization often yields a mix of phases. researchgate.netnorthwestern.edu |

| β-MoO₃ | α-MoO₃ | > 350 researchgate.net | Transformation to the thermodynamically stable phase. researchgate.net |

| (NH₄)₂Mo₄O₁₃ | h-MoO₃ / α-MoO₃ | ~310 mdpi.com | Intermediate step in the decomposition of a precursor. mdpi.com |

Pressure-Induced Structural Changes (e.g., h-MoO₃ to Amorphous MoO₃)

Applying high pressure to this compound can induce significant structural changes, forcing transformations to different, often denser, phases or even leading to amorphization.

Research on hexagonal MoO₃ (h-MoO₃) has shown that it undergoes a phase transition to an amorphous state under high pressure. researchgate.net This transition begins at approximately 5.6 GPa and is completed at about 13.2 GPa. researchgate.net The change is identified by the appearance of new Raman peaks and is irreversible, meaning the amorphous structure is retained after the pressure is released. researchgate.net

The stable α-MoO₃ phase also responds to high pressure. It undergoes a phase transition to a monoclinic phase designated MoO₃-II at around 12 GPa, and a further transition to another monoclinic phase, MoO₃-III, at approximately 25 GPa. core.ac.uk These transitions are driven by the gradual decrease and eventual collapse of the van der Waals gap between the layers, leading to a more compact atomic arrangement. core.ac.uk

Advanced Synthesis Methodologies and Nanostructure Engineering of Molybdenum Trioxide

Hydrothermal Synthesis Techniques for Molybdenum Trioxide Nanostructures

Hydrothermal synthesis is a versatile and widely employed method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique offers excellent control over the size, morphology, and crystallinity of MoO₃ nanostructures by tuning reaction parameters such as temperature, duration, pH, and the use of surfactants or additives.

Various nanostructures, including nanoparticles, nanorods, nanobelts, and nanosheets, have been successfully synthesized using this method. tandfonline.com The choice of precursor is a critical factor, with ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) often being the starting material. acs.org The acidification of the precursor solution, typically with nitric acid, plays a crucial role in the reaction pathway. acs.org

The reaction temperature and duration significantly influence the resulting crystalline phase and morphology. For instance, lower temperatures (e.g., 90 °C) can yield hexagonal MoO₃ (h-MoO₃) with rod-like morphologies, while higher temperatures (e.g., 240 °C) favor the formation of the thermodynamically stable orthorhombic phase (α-MoO₃) as nanofibers. acs.orgosti.gov The transformation from the metastable h-MoO₃ to the stable α-MoO₃ can be observed at intermediate temperatures, such as 210 °C, where reaction time becomes a key factor in achieving a pure phase. acs.org

Additives can also direct the formation of specific nanostructures. The use of certain additives has enabled the first-time hydrothermal synthesis of monoclinic β-MoO₃ with a well-defined nanosheet morphology. acs.orgosti.gov In some procedures, a post-synthesis annealing step, for example at 500°C in oxygen, is employed to ensure the formation of the desired α-MoO₃ phase. tandfonline.com

The dimensions of the synthesized nanostructures are highly controllable. Nanorods with diameters in the range of 80-150 nm and lengths of several micrometers have been produced. acs.org Similarly, nanobelts with widths around 220 nm and lengths of 5-10 μm are achievable through a simple hydrothermal route without additional agents. mdpi.comcapes.gov.br Hierarchical structures, such as flower-like assemblies of nanobelts, can also be fabricated, with the morphology being influenced by additives like Cetyltrimethyl Ammonium Bromide (CTAB) and the order of reagent addition. northwestern.edu

Table 1: Influence of Hydrothermal Synthesis Parameters on MoO₃ Nanostructure Formation

| Precursor(s) | Acid/Additive(s) | Temperature (°C) | Time (h) | Resulting Phase(s) | Morphology | Dimensions |

|---|---|---|---|---|---|---|

| (NH₄)₆Mo₇O₂₄·4H₂O | Nitric Acid | 90 | 3 | h-MoO₃ | Hexagonal rods | - |

| (NH₄)₆Mo₇O₂₄·4H₂O | Nitric Acid | 210 | 6 | α-MoO₃ | Nanofibers | - |

| (NH₄)₆Mo₇O₂₄·4H₂O | CrCl₃ | 240 | 3-6 | β-MoO₃ | Nanosheets | 100-500 nm thickness |

| (NH₄)₆Mo₇O₂₄·4H₂O | Nitric Acid | 180 | 12 | α-MoO₃ | Nanobelts | 220 nm width, 5-10 µm length |

| (NH₄)₆Mo₇O₂₄·4H₂O | CTAB, Nitric Acid | - | - | α-MoO₃ | Flower-like hierarchical | - |

Vapor Phase Deposition and Transport Methods

Vapor phase deposition techniques, including Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), are powerful for fabricating high-quality MoO₃ thin films and nanostructures with precise control over thickness and uniformity. tandfonline.comtandfonline.com

In PVD, a material is vaporized from a solid source in a vacuum and deposited onto a substrate. tandfonline.com Thermal evaporation is a common PVD method where a precursor, such as high-purity MoO₃ powder, is heated in a vacuum chamber until it vaporizes and condenses on the substrate. acs.org The properties of the resulting films, such as stoichiometry and crystal phase, are dependent on parameters like chamber pressure, source power, and substrate temperature. tandfonline.com PVD has been used to create MoO₃ thin films as recombination barrier layers in solar cells. rsc.org

CVD involves the reaction or decomposition of gaseous precursors on a heated substrate to form a solid film. tandfonline.comucf.edu Molybdenum-containing gaseous precursors are used as raw materials, which, under specific conditions, yield nano-molybdenum oxide. tandfonline.com Plasma-Enhanced CVD (PECVD) is a variation that uses plasma to lower the required deposition temperature. Wafer-scale, uniform α-MoO₃ has been synthesized at a low temperature of 150 °C by oxidizing a molybdenum film with an oxygen plasma in a PECVD system. skku.ac.kr This low-temperature process is advantageous for applications involving flexible substrates. skku.ac.kr Both PVD and CVD methods allow for the growth of well-ordered, two-dimensional MoO₃ islands on substrates like Au(111) by using molybdenum hexacarbonyl as a precursor in CVD or by PVD of molybdenum followed by oxidation. osti.gov

Sol-Gel Synthesis Routes

The sol-gel method is a versatile wet-chemical technique used for fabricating oxide materials from molecular precursors. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers advantages in terms of low processing temperatures, good homogeneity, and the ability to coat large and complex surfaces.

For MoO₃ synthesis, various precursors can be used. One approach involves dissolving ammonium molybdate (B1676688) tetrahydrate in deionized water, sometimes with catalysts, to form a homogeneous solution that is then applied to a substrate via spin coating. icrepq.comdavidpublisher.com Another route uses MoO₃ powder mixed into an ammonia (B1221849) or hydrogen peroxide solution. acs.org A different process employs a molybdenum acetylacetonate (B107027) sol. researchgate.net

After the gel is formed or the sol is deposited, a heat treatment (calcination) is typically required to remove organic residues and crystallize the amorphous gel into MoO₃. The annealing temperature is a critical parameter that influences the final crystal structure and morphology. For instance, films annealed at 200 °C may be amorphous, while increasing the temperature to 500 °C can lead to the formation of crystalline, orthorhombic α-MoO₃. icrepq.comdavidpublisher.com The sol-gel method has been used to produce MoO₃ nanorods and thin films for applications in sensors and solar cells. aip.orgcore.ac.uk

Table 2: Comparison of Sol-Gel Synthesis Parameters for MoO₃

| Precursor | Solvent/Reagent | Deposition Method | Annealing Temperature (°C) | Resulting Structure |

|---|---|---|---|---|

| (NH₄)₆Mo₇O₂₄·4H₂O | De-ionized water | Spin Coating | 500 | Orthorhombic (α-MoO₃) |

| MoO₃ powder | NH₃ or H₂O₂ solution | - | Room temperature (with UV-ozone) | Amorphous MoO₃ |

| Molybdenum acetylacetonate | CH₃COCH₂COCH₃ / C₆H₅CH₃ / HOCH₂CH₂OCH₃ | Spin Coating | 500 | Orthorhombic (α-MoO₃) |

| Ammonium molybdate, Citric acid | De-ionized water, Ammonium hydroxide (B78521) | - | 500 | Nanoparticles (α-MoO₃) |

Hot-Wire Chemical Vapor Deposition for Nanobelt Fabrication

Hot-Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD, is a variant of CVD where a resistively heated filament is used to decompose the source gases. This technique has been successfully adapted for the large-scale synthesis of single-crystal α-MoO₃ nanobelts. researchgate.net

In a typical HWCVD setup for MoO₃ nanobelt synthesis, a molybdenum wire or a MoSi₂ rod is heated to high temperatures (e.g., 600 °C) in the presence of oxygen. cambridge.org The reaction of oxygen with the hot filament results in the formation of volatile molybdenum oxide species. cambridge.org These vaporous species are then transported and deposited onto cooler surfaces within the reactor, forming nanobelts via a vapor-solid (VS) growth mechanism. researchgate.net This method is notable for its potential for bulk production, with reports of up to 20 grams of MoO₃ nanobelts grown on a single commercial MoSi₂ rod heater. The morphology of the resulting nanostructures can be controlled by modulating parameters such as filament temperature and the partial pressure of oxygen, which affect the gas-phase supersaturation of the reactants. cambridge.org

Laser Direct Writing with Femtosecond Pulses for Multi-Phase MoOₓ Synthesis

Laser Direct Writing (LDW) is an advanced manufacturing technique that uses a focused laser beam to induce localized material transformations. When employing femtosecond (fs) laser pulses, it becomes a powerful tool for the single-step synthesis of multi-phase molybdenum oxide (MoOₓ) under ambient atmospheric conditions. mdpi.comdntb.gov.ua

This method typically involves irradiating a molybdenum thin film with focused fs laser pulses. mdpi.comresearchgate.net The intense, ultrashort laser-matter interaction triggers rapid oxidation. By precisely controlling the laser parameters, such as the per-pulse fluence and the total exposure time, it is possible to dictate the stoichiometry, crystalline phase, and morphology of the resulting MoOₓ. mdpi.com

A key advantage of this technique is its ability to produce a variety of MoOₓ phases, including not only the common MoO₂ and MoO₃ but also several sub-stoichiometric phases like orthorhombic Mo₄O₁₁, monoclinic Mo₈O₂₃, and even the rarely reported o-Mo₁₈O₅₂. mdpi.com This capability to generate multiple distinct crystalline phases in a single processing step, without the need for controlled oxygen pressure environments, makes fs-LDW a highly versatile method for fabricating complex oxide structures for various technological applications. mdpi.com

Electrochemical Deposition Techniques

Electrochemical deposition is a solution-based technique that offers rigid control over film thickness, uniformity, and composition by manipulating electrical parameters. acs.orgnorthwestern.edu It is a cost-effective and scalable method for producing MoO₃ thin films. The deposition can be performed cathodically or anodically.

In cathodic deposition, a MoO₃ film is grown on a conductive substrate (the cathode) from an aqueous solution containing molybdenum precursors. A common precursor solution is an aqueous peroxopolymolybdate solution. acs.orgnorthwestern.edu By controlling the applied potential, it is possible to produce films with specific stoichiometry and water content. acs.org The as-deposited films are often amorphous or quasi-amorphous hydrates. northwestern.eduacs.org Post-deposition sintering at temperatures between 250 °C and 450 °C is typically used to crystallize the films into the desired phase, such as the orthorhombic α-MoO₃ or the monoclinic β-MoO₃. acs.orgnorthwestern.edu

Anodic deposition has also been explored, where MoO₃ is deposited from solutions like sodium molybdate (Na₂MoO₄). acs.org The deposition parameters, such as the potential range and sweep rate in cyclic voltammetry, have a strong influence on the resulting phase and morphology of the films. acs.org This technique has been used to create buffer layers for organic solar cells, where a heterogeneous composition of Mo(V) and Mo(VI) species in the film was found to be beneficial for device performance. researchgate.net

Chemical Etching for Surface Restructuring and Plane Area Enhancement

Chemical etching is a top-down approach used to modify the surface of a material, in this case, pre-existing MoO₃ crystals. This technique can be employed to restructure the catalyst surface at an atomic level, creating new active sites and increasing the surface area of specific, catalytically important crystallographic planes. acs.orgacs.org

For orthorhombic MoO₃ crystals, which can be initially prepared by methods like vapor phase deposition, a controlled chemical etching process using a dilute etchant such as 0.1 M sodium hydroxide (NaOH) can be applied. acs.orgacs.org This process can selectively increase the area of the {001} and {100} planes while creating surface features like steps, ledges, and terraces. acs.org Furthermore, rectangular etch pits can be formed on the basal {010} planes. researchgate.net

A two-dimensional thinning of bulk MoO₃ crystals down to a few layers has been demonstrated using a KOH-based buffer solution. researchgate.net The etch rate can be controlled by adjusting the etchant concentration and duration. researchgate.net This method allows for the fabrication of high-quality 2D crystals without inducing structural or compositional changes, thus preserving the intrinsic electronic properties of the material. researchgate.net Another approach involves thermal atomic layer etching (ALE) using sequential exposures to ozone (O₃) and thionyl chloride (SOCl₂), which react to form volatile molybdenum oxychloride, thereby removing material layer by layer. colorado.edu

Control of Morphology, Stoichiometry (MoO₃₋ₓ), and Crystalline Phases during Synthesis

The functional properties of this compound (MoO₃) are intrinsically linked to its structural characteristics, including morphology, stoichiometry, and crystalline phase. Consequently, the ability to precisely control these features during synthesis is paramount for tailoring the material for specific applications, ranging from electronics and catalysis to energy storage. Advanced synthesis methodologies provide a versatile toolbox to engineer MoO₃ nanostructures with desired attributes. Key parameters that are manipulated during synthesis include temperature, pH, precursor materials, solvents, and the use of structure-directing agents or additives.

The control over the final product is largely achieved by influencing the nucleation and growth kinetics of the MoO₃ crystals. Different synthesis techniques offer unique advantages in this regard. For instance, hydrothermal and solvothermal methods are widely employed due to their ability to produce highly crystalline materials at relatively low temperatures and the ease with which parameters can be tuned to control particle size and shape. google.com Other techniques such as chemical vapor deposition (CVD), sol-gel processing, and atomic layer deposition (ALD) offer pathways to produce high-purity thin films and coatings with controlled thickness and morphology. molchem.co.uklidsen.comacs.org

Morphological Control

The morphology of this compound can be guided to form a variety of nanostructures, including nanobelts, nanorods, nanowires, nanosheets, nanoparticles, and complex hierarchical structures like nanoflowers. nsf.govresearchgate.net The choice of synthesis method and the reaction conditions are critical in determining the final morphology.

Hydrothermal synthesis is a particularly versatile method for morphological control. For example, MoO₃ nanobelts and prism-like particles have been successfully synthesized using a facile hydrothermal method, where the morphology could be controlled by the addition of different inorganic salts such as KNO₃, Ca(NO₃)₂, and La(NO₃)₃. nih.gov The presence of H⁺ ions and the modifying effect of metal cations are believed to influence the growth mechanism. nih.gov In another study, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant during hydrothermal synthesis was shown to significantly impact the morphology, leading to the formation of nanofibrous structures with reduced diameters compared to syntheses without the additive. mdpi.com The order of addition of reagents like CTAB and nitric acid can also be a determining factor in the assembly process, leading to either distinct nanobelts or flower-like hierarchical structures. researchgate.net

Solution-based approaches also offer fine control over morphology. By adjusting the pH and concentration of the precursor solution, it is possible to produce smooth and homogeneous thin films or films with controlled nanoparticle aggregation. ntnu.no For instance, controlling the molecular species in solution via pH adjustment has been demonstrated to yield high-quality thin films, while the addition of polymers like polyvinyl alcohol (PVA) can induce the formation of large spherical particulates. ntnu.no

The following table summarizes the effect of different synthesis parameters on the resulting morphology of this compound.

| Synthesis Method | Key Parameters | Resulting Morphology |

| Hydrothermal | Addition of inorganic salts (e.g., KNO₃, Ca(NO₃)₂) | Nanobelts, Prism-like particles nih.gov |

| Hydrothermal | Use of CTAB surfactant | Nanofibers with reduced diameter mdpi.com |

| Hydrothermal | Order of reagent addition (CTAB, HNO₃) | Nanobelts, Flower-like structures researchgate.net |

| Aqueous Solution Deposition | pH, Concentration | Smooth thin films, Particulates ntnu.no |

| Thermal Decomposition | Decomposition Temperature | Flake particles of varying size and crystallinity dntb.gov.ua |

Stoichiometry Control (MoO₃₋ₓ)

The creation of non-stoichiometric this compound, denoted as MoO₃₋ₓ, involves the introduction of oxygen vacancies into the crystal lattice. These vacancies act as n-type dopants, significantly altering the electronic and optical properties of the material. The presence of oxygen vacancies is often associated with a characteristic blue or black color, depending on the concentration of Mo⁵⁺ ions.

Several methods have been developed to induce and control the level of oxygen deficiency. Post-deposition annealing in a reducing atmosphere (e.g., hydrogen) is a common technique to create MoO₃₋ₓ. ntnu.no The reduction process can be influenced by the initial morphology of the MoO₃ film, with different morphologies exhibiting varying kinetics of reduction. ntnu.no

Gamma-ray irradiation offers a novel, one-pot synthesis route to produce MoO₃₋ₓ at room temperature. rsc.org By irradiating a dispersion of MoO₃ in a suitable solvent like dimethylformamide (DMF) or formic acid, it is possible to induce oxygen vacancies. The extent of reduction and the resulting color of the material can be tuned by adjusting the radiation dose and the choice of solvent.

Another approach involves the direct synthesis of MoO₃₋ₓ nanosheets through a liquid exfoliation approach. Refluxing bulk α-MoO₃ in water at elevated temperatures can lead to the formation of few-nanometer-thick MoO₃₋ₓ nanosheets. acs.org This environmentally friendly method leverages the affinity of water molecules to intercalate into the MoO₃ layers, which weakens the interlayer bonds and facilitates exfoliation. acs.org

The table below outlines methods for controlling the stoichiometry of this compound.

| Synthesis/Treatment Method | Key Parameters | Resulting Stoichiometry |

| Post-deposition Annealing | Reducing atmosphere (e.g., H₂) | MoO₃₋ₓ ntnu.no |

| Gamma-ray Irradiation | Radiation dose, Solvent (e.g., DMF, formic acid) | MoO₃₋ₓ rsc.org |

| Liquid Exfoliation | Refluxing in water at elevated temperatures | MoO₃₋ₓ nanosheets acs.org |

| Photochemical Deposition | UV irradiation of precursor films | Non-stoichiometric MoO₃₋ₓ uchile.cl |

Crystalline Phase Control

This compound exists in several crystalline polymorphs, with the most common being the thermodynamically stable orthorhombic phase (α-MoO₃), and the metastable hexagonal (h-MoO₃) and monoclinic (β-MoO₃) phases. molchem.co.uk The ability to selectively synthesize a specific phase is crucial as each polymorph exhibits distinct properties.

The synthesis temperature is a critical parameter for controlling the crystalline phase. In hydrothermal synthesis, lower temperatures (e.g., 90 °C) tend to favor the formation of the hexagonal h-MoO₃ phase, while higher temperatures (e.g., 240 °C) lead to the stable orthorhombic α-MoO₃ phase. mdpi.com Phase transformation from h-MoO₃ to α-MoO₃ can be observed at intermediate temperatures (e.g., 210 °C) with increasing reaction time. mdpi.com A dissolution-recrystallization mechanism is proposed for this transformation. researchgate.net

Post-deposition annealing of amorphous MoO₃ films is another effective method for phase control. Amorphous MoO₃ films, which can be produced by techniques like atomic layer deposition (ALD), can be crystallized into specific phases by controlling the annealing temperature and duration. acs.orgunit.no For instance, annealing at a relatively low temperature of 185 °C can initiate the crystallization of the metastable β-MoO₃ phase. acs.orgunit.no To obtain phase-pure β-MoO₃, prolonged annealing at temperatures between 235 °C and 250 °C is effective. acs.orgunit.no The nucleation of the stable α-MoO₃ phase typically requires higher temperatures, around 300 °C, with temperatures above 340 °C being suitable for crystallizing phase-pure α-MoO₃. acs.org

The choice of substrate and oxygen partial pressure during deposition can also influence the resulting crystalline phase. For example, in reactive magnetron sputtering, the oxygen flow ratio is a key parameter for phase selection, allowing for the exclusive formation of monoclinic MoO₂ or orthorhombic α-MoO₃ on different substrates like mica and sapphire. arxiv.org

This table provides a summary of the conditions influencing the crystalline phase of this compound.

| Synthesis/Treatment Method | Key Parameters | Resulting Crystalline Phase |

| Hydrothermal | Temperature (90 °C) | Hexagonal (h-MoO₃) mdpi.com |

| Hydrothermal | Temperature (240 °C), Prolonged time | Orthorhombic (α-MoO₃) mdpi.comresearchgate.net |

| Annealing of Amorphous Film | 185-250 °C (prolonged) | Monoclinic (β-MoO₃) acs.orgunit.no |

| Annealing of Amorphous Film | >300 °C | Orthorhombic (α-MoO₃) acs.org |

| Reactive Magnetron Sputtering | Oxygen flow ratio, Substrate | Monoclinic (MoO₂), Orthorhombic (α-MoO₃) arxiv.org |

| Sublimation | Carrier gas flow, Substrate temperature | Monoclinic (β-MoO₃), Triclinic (β'-MoO₃), Orthorhombic (α-MoO₃) |

Spectroscopic and Microscopic Characterization in Molybdenum Trioxide Research

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase purity of MoO₃. Molybdenum trioxide can exist in several polymorphic forms, with the most common being the thermodynamically stable orthorhombic α-MoO₃, the metastable monoclinic β-MoO₃, and the hexagonal h-MoO₃. researchgate.netresearchgate.net XRD analysis provides definitive identification of these phases by comparing the experimental diffraction patterns with standard data from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS).

For instance, studies have used XRD to confirm the orthorhombic phase of MoO₃ nanorods, with lattice parameters in good agreement with JCPDS card no. 35-0609. researchgate.net The technique is also crucial for monitoring phase transformations. For example, the reduction of MoO₃ to MoO₂ can be tracked by observing the disappearance of MoO₃ peaks and the emergence of MoO₂ and intermediate phases like Mo₄O₁₁ in the XRD patterns. analis.com.my The high intensity of XRD peaks can also indicate the crystalline nature of the synthesized material. researchgate.net

Table 1: Representative XRD Data for this compound Phases

| Crystalline Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference JCPDS Card |

| α-MoO₃ | Orthorhombic | Pbnm | a = 3.962, b = 13.858, c = 3.697 | 00-005-0508 mdpi.com |

| β-MoO₃ | Monoclinic | C2/m | a = 12.07, b = 3.74, c = 5.37, β = 106.8° | --- |

| h-MoO₃ | Hexagonal | P6₃/m | a = 10.58, c = 3.72 | --- |

Note: Lattice parameters can vary slightly depending on synthesis conditions and measurement.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, or the shape and size, of MoO₃ materials. SEM provides high-resolution images of the surface of a sample, revealing features like nanorods, nanobelts, and nanoflakes. researchgate.netscielo.org.mxacs.org For example, SEM has been used to observe the formation of well-faceted hexagonal rods of h-MoO₃ and the irregular, belt-like shapes of α-MoO₃. scielo.org.mxresearchgate.net

TEM offers even higher magnification and resolution, allowing for the examination of the internal structure of materials. High-resolution TEM (HRTEM) can even resolve the atomic lattice of single-crystalline MoO₃, providing information on the degree of crystallinity and the presence of defects. scilit.comaip.orgcanada.ca In-situ TEM allows for the real-time observation of structural and chemical changes, such as the thermal reduction of MoO₃ particles, which has been shown to result in the formation of MoO₂ nanosheets. acs.org Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. In MoO₃ research, AFM is used to characterize the nanometer-scale surface structure, including the measurement of step heights and the observation of surface defects like voids or pits. cmu.educmu.edu For instance, AFM has been employed to study the evolution of the MoO₃ (010) surface during reduction reactions, revealing the formation of surface voids and steps with heights as small as 2 angstroms. cmu.edu The technique is also valuable for measuring the thickness of thin films and observing the morphology of 2D layers of MoO₃. pan.placs.org

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups and chemical bonds present in a material. In the context of MoO₃, FTIR spectra exhibit characteristic absorption bands corresponding to the different vibrational modes of the molybdenum-oxygen bonds. researchgate.netuit.no The primary bands are associated with the stretching vibrations of terminal Mo=O bonds and bridging Mo-O-Mo bonds. researchgate.netuit.no

The presence and position of these bands can confirm the formation of MoO₃ and provide information about its structure. For example, the stretching vibration of Mo=O is typically observed in the 800-1000 cm⁻¹ region. researchgate.net FTIR is also sensitive to the presence of other species, such as hydroxyl groups from adsorbed water, which can be important in understanding surface reactivity.

Table 2: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~971-993 | Stretching vibration of terminal Mo=O | uit.noresearchgate.net |

| ~811-855 | Stretching vibration of Mo=O | researchgate.net |

| ~525-674 | Asymmetric and symmetric vibrations of Mo-O-Mo bridge | researchgate.netuit.no |

Raman Spectroscopy for Vibrational Fingerprints and Phase Confirmation

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides a "fingerprint" of a material's crystal structure and phase. aip.org It is complementary to FTIR and is particularly sensitive to the non-polar bonds in the crystal lattice. Raman spectra of MoO₃ show distinct peaks corresponding to the stretching, bending, and lattice modes of the Mo-O bonds. researchgate.netaip.org

This technique is highly effective for phase identification, as the different polymorphs of MoO₃ (α, β, and h) exhibit unique Raman spectra. aip.orgacs.org For example, the orthorhombic phase of α-MoO₃ has characteristic Raman peaks that can be used to confirm its presence. researchgate.net Raman spectroscopy can also be used to study phase transitions induced by factors like pressure or laser intensity. aip.org

Table 3: Prominent Raman Modes for Orthorhombic α-MoO₃

| Raman Shift (cm⁻¹) | Vibrational Mode | Reference |

| ~993 | Asymmetric stretching of terminal Mo=O | researchgate.net |

| ~819 | Symmetric stretching of terminal Mo=O | researchgate.net |

| ~666 | Stretching of Mo-O-Mo | researchgate.net |

| ~338 | Bending of O-Mo-O | aip.org |

| ~284 | Wagging of terminal oxygen atoms | researchgate.netaip.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for determining the oxidation state of molybdenum. lmaleidykla.ltaip.org The Mo 3d core level spectrum shows a doublet (Mo 3d₅/₂ and Mo 3d₃/₂) with binding energies characteristic of the Mo⁶⁺ oxidation state in MoO₃. researchgate.netlmaleidykla.lt

XPS can also detect the presence of other oxidation states, such as Mo⁵⁺ and Mo⁴⁺, which may indicate the presence of oxygen vacancies or the formation of sub-oxides like MoO₂. lmaleidykla.ltxpsfitting.com This makes XPS an invaluable tool for studying the effects of processes like annealing or sputtering on the surface chemistry of MoO₃ films. lmaleidykla.ltresearchgate.net The technique is also used to confirm the elemental composition and purity of the material. mdpi.com

Table 4: Typical Mo 3d Binding Energies for Different Molybdenum Oxidation States

| Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Reference |

| Mo⁰ (metallic) | ~227.9 | aip.org |

| Mo⁴⁺ (in MoO₂) | ~229.0 - 229.4 | lmaleidykla.ltaip.org |

| Mo⁵⁺ | ~230.5 | lmaleidykla.lt |

| Mo⁶⁺ (in MoO₃) | ~232.1 - 232.3 | researchgate.netlmaleidykla.lt |

Electron Paramagnetic Resonance (EPR) for Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the study of MoO₃, EPR is primarily used to identify and quantify paramagnetic defects, such as Mo⁵⁺ centers that arise from oxygen vacancies. rsc.orgsci-hub.se The presence of oxygen vacancies can significantly influence the material's electronic and catalytic properties.

EPR spectra of MoO₃ often show a characteristic signal with a g-value around 1.94, which is attributed to Mo⁵⁺ species in a distorted octahedral environment. rsc.orgsci-hub.se By analyzing the intensity and shape of the EPR signal, researchers can gain insights into the concentration and local environment of these defects. rsc.org This information is critical for understanding the role of defects in the performance of MoO₃-based devices. The technique has also been used to identify other paramagnetic impurities, such as substitutional nitrogen or rhenium in molybdenite (MoS₂), which can influence the properties of related molybdenum compounds. aip.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Adsorption Studies

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique used to investigate the adsorption of molecules on the surface of this compound (MoO₃) and related catalysts. This method is particularly advantageous for studying powdered samples in their native state without the need for pressing or dilution, offering higher sensitivity to surface species compared to transmission IR techniques. ifpenergiesnouvelles.fr By analyzing the vibrational modes of adsorbed molecules and changes in the catalyst's own structural bands, DRIFTS provides detailed insights into the nature of surface sites, the types of adsorbed species, and the interactions between the adsorbate and the adsorbent.

DRIFTS studies have been instrumental in characterizing the surface acidity of MoO₃. For instance, the adsorption of ammonia (B1221849) (NH₃) has been used to probe both Brønsted and Lewis acid sites. mpg.de Upon ammonia adsorption on MoO₃/SBA-15 catalysts, DRIFTS spectra reveal distinct bands corresponding to NH₃ coordinated to Lewis acid sites (at approximately 1614 cm⁻¹) and ammonium (B1175870) ions (NH₄⁺) formed on Brønsted acid sites (around 1435 cm⁻¹). mpg.de The intensity of these bands can be correlated with the concentration of each type of acid site. mpg.de

The interaction of other molecules with MoO₃ surfaces has also been extensively studied. When MoO₃ is dispersed on a ceria (CeO₂) support, DRIFTS shows that the MoO₃ species can displace surface hydroxyl groups and facilitate the desorption of carbonate species from the CeO₂ surface, indicating a strong interaction between the molybdenum oxide and the support. acs.org The terminal Mo=O stretching modes of the molybdenum oxide species are observed to shift to higher frequencies (from ~920 cm⁻¹ to ~970 cm⁻¹) with increasing Mo loading, suggesting a higher degree of condensation of the molybdenum species.

In the context of catalytic reactions, DRIFTS is used to identify reaction intermediates and understand reaction mechanisms. For example, in studies of the reduction of nitric oxide (NO) with ethanol (B145695), DRIFTS has been used to observe the adsorption of NO on Mo⁺ᵟ sites and the formation of intermediate species like isocyanates. researchgate.net Similarly, the adsorption of dimethyl methylphosphonate (B1257008) (DMMP) on MoO₃ nanoparticles has been investigated, with DRIFTS showing a significant redshift in the P=O stretching frequency upon adsorption, indicating a strong interaction of the phosphoryl oxygen with the MoO₃ surface. tandfonline.com The technique has also been applied to study the adsorption of carbon monoxide (CO), which often serves as a probe molecule for surface sites. ub.edu While CO interaction with stoichiometric MoO₃ is generally weak and considered physisorption, studies on reduced or modified molybdenum oxides show distinct IR bands for CO adsorbed on different sites. ub.eduresearchgate.net

A summary of representative DRIFTS studies on this compound is presented in the table below.

| Adsorbate | Substrate/Catalyst | Key Findings | Observed IR Bands (cm⁻¹) |

| Ammonia (NH₃) | MoOₓ/SBA-15 | Probed Lewis and Brønsted acid sites. mpg.de | ~1614 (Lewis), ~1435 (Brønsted) mpg.de |

| Carbon Monoxide (CO) | MoO₃/Al₂O₃ | CO adsorption on Mo⁺ᵟ sites during NO reduction. researchgate.net | Not specified researchgate.net |

| Nitric Oxide (NO) | Pd-MoO₃/Al₂O₃ | NO adsorption on Pd⁺², Pd⁰, and Mo⁺ᵟ sites. researchgate.net | Not specified tandfonline.com |

| Dimethyl methylphosphonate (DMMP) | MoO₃ nanoparticles | Strong interaction via phosphoryl oxygen; redshift of P=O stretch. tandfonline.com | 1185 (adsorbed P=O), 1244 (liquid P=O) tandfonline.com |

| Carbonates/Hydroxyls | MoO₃/CeO₂ | Displacement of surface carbonates and hydroxyls by MoO₃. acs.org | ~920-970 (terminal Mo=O stretch) |

Temperature Programmed Desorption (TPD) for Adsorption/Desorption Kinetics

Temperature Programmed Desorption (TPD) is a widely used technique to study the energetics and kinetics of desorption of molecules from a surface. In a TPD experiment, a sample that has been exposed to an adsorbate gas at a certain temperature is heated at a controlled, linear rate in an inert gas flow or under vacuum. rsc.org A detector, often a mass spectrometer, monitors the concentration of the desorbing molecules in the effluent gas as a function of temperature. The resulting TPD profile, a plot of desorption rate versus temperature, provides valuable information about the strength of adsorption, the number of distinct binding sites, and the kinetic parameters of desorption, such as the activation energy (Ed) and the pre-exponential factor (ν). rsc.orgacs.orgacs.org

TPD has been extensively applied to characterize the surface properties of this compound and its supported forms. A key application is the determination of the acidity of catalysts by monitoring the desorption of a basic probe molecule like ammonia (NH₃). researchgate.net The temperature at which ammonia desorbs is indicative of the strength of the acid sites. For instance, NH₃-TPD profiles of MoOₓ/SBA-15 catalysts show a broad desorption peak centered around 450 K, suggesting relatively weak acid sites. mpg.de The total amount of desorbed ammonia, obtained by integrating the TPD peak, correlates with the density of acid sites. mpg.de Studies on MoO₃/Al₂O₃ have also used NH₃-TPD to characterize acidity, noting that ammonia can adsorb on both Lewis and Brønsted sites. osti.gov

The technique is also crucial for understanding the mechanisms of catalytic reactions by identifying desorbing reactants, intermediates, and products. In the study of ethanol reactions on MoO₃ surfaces, TPD experiments have shown how surface pretreatment (e.g., reduction) affects the reaction pathways. researchgate.net On a reduced MoOₓ surface, ethanol desorbs at 183 °C, while the oxidation product, acetaldehyde (B116499), desorbs at 230 °C. researchgate.net In contrast, a more oxidized MoO₃ surface showed lower adsorption and conversion of ethanol. researchgate.net These experiments help in determining the product selectivity and the temperatures at which different reaction steps occur.

Kinetic analysis of TPD spectra can yield the activation energy for desorption. For simple, non-associative desorption, the Redhead method provides an approximation, but more complex models are often required to account for factors like readsorption, diffusion within porous materials, and multiple binding sites. For example, a study on ammonia desorption from silica-supported molybdenum oxides used a heating rate of 10 K/min, and the resulting desorption peak temperature was used to assess the acid strength. mpg.de Detailed kinetic modeling can extract more precise parameters; for instance, analysis of second-order desorption spectra can yield Ed and ν values, such as an Ed of 40 kJ·mol⁻¹ and a ν of 4.98 × 10¹⁰ ML⁻¹·s⁻¹ for a specific system. acs.org

The table below summarizes findings from various TPD studies involving this compound.

| Adsorbate/Reaction | Substrate/Catalyst | Desorption Peak Temperature(s) (°C) | Key Findings |

| Ammonia (NH₃) | MoOₓ/SBA-15 | ~177 °C (450 K) mpg.de | Indicates relatively weak acidity; amount of desorbed NH₃ correlates with Mo surface density. mpg.de |

| Ammonia (NH₃) | MoO₃/Al₂O₃ | 147-150 °C osti.gov | Characterizes the acid sites of the supported catalyst. osti.gov |

| Ethanol (C₂H₅OH) | Reduced MoOₓ | 183 °C (Ethanol), 230 °C (Acetaldehyde) researchgate.net | Reduced surface is active for ethanol oxidation to acetaldehyde. researchgate.net |

| Ethanol (C₂H₅OH) | Oxidized MoO₃ | Broad, weak desorption researchgate.net | Lower adsorption and conversion compared to reduced surface. researchgate.net |

Theoretical and Computational Investigations of Molybdenum Trioxide

Density Functional Theory (DFT) for Electronic Structure and Surface Chemistry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and surface chemistry of molybdenum trioxide (MoO₃). These computational studies provide valuable insights into the material's properties at the atomic level, which are often difficult to obtain through experimental methods alone.

Various DFT functionals have been employed to accurately model MoO₃. For instance, the optB88-vdW functional has been shown to predict a reasonable crystal structure, while the HSE06 functional provides a band gap consistent with experimental results. researchgate.net Conversely, standard functionals like PBE can overestimate interlayer distances and underestimate the band gap. researchgate.net The electronic structure of α-MoO₃, the thermodynamically stable phase, is characterized by a layered structure of distorted MoO₆ octahedra. researchgate.net Theoretical calculations have indicated that the conduction band minimum (CBM) is located at the Γ point and the valence band maximum (VBM) is at the R point of the Brillouin zone, suggesting an indirect band gap. researchgate.networdpress.com The electronic states near the VBM and CBM are dominated by in-plane atomic orbitals. researchgate.net

The surface chemistry of MoO₃ is crucial for its applications in catalysis and sensing. DFT calculations have been used to study the adsorption of various molecules on different surfaces of MoO₃. The (100) surface of α-MoO₃ is believed to be the active surface for amine sensing. bohrium.com Studies have shown a high affinity of amine molecules like ammonia (B1221849) (NH₃), monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA) to the α-MoO₃ (100) surface through the interaction between the nitrogen atom and exposed molybdenum atoms. bohrium.com